2-ethoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl cyclohexanecarboxylate
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Overview
Description
2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dibenzodiazepine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE typically involves multi-step organic synthesis. The key steps include the formation of the dibenzodiazepine core, followed by functionalization with the ethoxy and cyclohexanecarboxylate groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones, allowing for the fine-tuning of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.
Biology: Its biological activity can be explored to understand its interactions with various biological targets, potentially leading to the development of new drugs.
Medicine: The compound’s pharmacological properties can be investigated to identify potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Dibenzodiazepines: Compounds with similar core structures, such as clozapine, which is used as an antipsychotic medication.
Phenylcyclohexane derivatives: Compounds with similar functional groups, which can have diverse biological activities.
Uniqueness
The uniqueness of 2-ETHOXY-4-[3-(4-METHYLPHENYL)-1-OXO-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]PHENYL 1-CYCLOHEXANECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C35H38N2O4 |
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Molecular Weight |
550.7 g/mol |
IUPAC Name |
[2-ethoxy-4-[9-(4-methylphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C35H38N2O4/c1-3-40-32-21-25(17-18-31(32)41-35(39)24-9-5-4-6-10-24)34-33-29(36-27-11-7-8-12-28(27)37-34)19-26(20-30(33)38)23-15-13-22(2)14-16-23/h7-8,11-18,21,24,26,34,36-37H,3-6,9-10,19-20H2,1-2H3 |
InChI Key |
GFDYQILSERCGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C)NC5=CC=CC=C5N2)OC(=O)C6CCCCC6 |
Origin of Product |
United States |
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